molecular formula C21H15N3O5S B2628125 N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-oxochromene-3-carboxamide CAS No. 681266-32-0

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-oxochromene-3-carboxamide

Cat. No. B2628125
CAS RN: 681266-32-0
M. Wt: 421.43
InChI Key: WMRWCFWNJJBSJI-UHFFFAOYSA-N
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Description

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-oxochromene-3-carboxamide is a useful research compound. Its molecular formula is C21H15N3O5S and its molecular weight is 421.43. The purity is usually 95%.
BenchChem offers high-quality N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-oxochromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-oxochromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Studies

  • Synthesis and Antioxidant Activities : A study synthesized a series of compounds similar to the chemical , evaluating their antioxidant activities. Many of these compounds were found to be effective in scavenging superoxide anion radicals, suggesting potential antioxidant applications (Ahmad et al., 2012).

Antitumor Activity

  • Antitumor Potential : Another study focused on the synthesis of pyrimidiopyrazole derivatives, showing outstanding in vitro antitumor activity against certain cell lines. This indicates the potential use of these compounds, including the one , in cancer research and therapy (Fahim et al., 2019).

Crystal Structure Analysis

  • Crystal Structure Determination : Research on related compounds includes determining their crystal structure, which is crucial for understanding their chemical properties and potential applications in various fields (Prabhuswamy et al., 2016).

Drug Design and Molecular Docking

  • Template for Drug Design : The structures of these compounds can be used as templates for the development of new bioactive molecules, particularly in the field of drug design. This includes molecular docking studies to understand their interaction with biological targets (Talupur et al., 2021).

Antimicrobial Properties

  • Antimicrobial Evaluation : Some studies have evaluated the antimicrobial properties of similar compounds, indicating potential uses in developing new antimicrobial agents (Sharshira & Hamada, 2011).

Nonlinear Optical Properties

  • Nonlinear Optical Properties : These compounds have been studied for their nonlinear optical properties, which could be useful in various technological applications, such as in the development of new materials for optical devices (Kumara et al., 2018).

Biological Evaluation for Various Activities

  • Biological Activities and Potential : Several studies have synthesized and biologically evaluated compounds similar to N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-oxochromene-3-carboxamide, exploring their potential in various biological activities. This includes studying their affinity to certain receptors, which can inform drug discovery and development (Silvestri et al., 2008).

properties

IUPAC Name

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O5S/c25-20(15-10-13-6-4-5-9-18(13)29-21(15)26)22-19-16-11-30(27,28)12-17(16)23-24(19)14-7-2-1-3-8-14/h1-10H,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRWCFWNJJBSJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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